molecular formula C23H16NaO6 B1662358 Pamoic acid disodium salt CAS No. 6640-22-8

Pamoic acid disodium salt

Cat. No.: B1662358
CAS No.: 6640-22-8
M. Wt: 411.4 g/mol
InChI Key: MQIPLTYHZCWJRA-UHFFFAOYSA-N
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Description

Pamoic acid disodium salt, also known as 4,4′-Methylenebis(3-hydroxy-2-naphthoic acid) disodium salt, is a derivative of pamoic acid. Pamoic acid is a 2-naphthoic acid derivative and is often referred to as embonic acid. The disodium salt form is commonly used in pharmacology as a counterion to enhance the dissolution rate of drug compounds .

Mechanism of Action

Target of Action

Pamoic acid disodium salt, also known as Disodium pamoate or Sodium pamoate, primarily targets the orphan G protein-coupled receptor GPR35 . GPR35 is a receptor that plays a significant role in various biological processes, including pain perception .

Mode of Action

This compound acts as an agonist for GPR35 . It binds to this receptor, leading to its activation . This activation triggers a cascade of intracellular events, including the activation of extracellular signal-regulated kinase (ERK) and beta-arrestin2 .

Biochemical Pathways

Upon activation of GPR35 by this compound, there is an internalization of the receptor and activation of ERK1/2 . ERK1/2 is a key player in the MAPK/ERK pathway, which regulates various cellular processes such as proliferation, differentiation, and cell cycle progression .

Pharmacokinetics

It is known that the salt form of pamoic acid can be used as a counterion of a drug compound to affect the dissolution rate of the drug . The presence of multiple oxygen atoms enables significant hydrogen bonding to occur, facilitating the dissolution of compounds in water .

Result of Action

The activation of GPR35 by this compound leads to antinociceptive activity, which means it can reduce the sensitivity to painful stimuli . This makes it a potential therapeutic agent for conditions associated with pain.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and ionic strength of the solution can affect the dissolution and hence the bioavailability of the drug . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pamoic acid disodium salt can be synthesized by reacting pamoic acid with sodium hydroxide. The general reaction involves dissolving pamoic acid in a suitable solvent and then adding sodium hydroxide to form the disodium salt. The reaction can be represented as follows: [ \text{Pamoic Acid} + 2 \text{NaOH} \rightarrow \text{this compound} + 2 \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions where pamoic acid is reacted with sodium hydroxide under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain the desired purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are not commonly detailed in the literature.

    Reduction: Reduction reactions involving this compound are also not widely documented.

    Substitution: The compound can participate in substitution reactions, particularly involving the hydroxyl groups on the naphthalene rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

    Reduction: Reducing agents like sodium borohydride could be employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield alkylated or acylated derivatives of this compound .

Comparison with Similar Compounds

  • Cycloguanil pamoate
  • Hydroxyzine pamoate
  • Imipramine pamoate
  • Olanzapine pamoate hydrate
  • Oxantel pamoate
  • Pyrantel pamoate
  • Pyrvinium pamoate

Comparison: Pamoic acid disodium salt is unique due to its dual role as both a counterion in drug formulations and an agonist for GPR35. While other pamoates are primarily used to enhance the solubility and stability of drugs, this compound’s ability to activate GPR35 and induce specific cellular responses sets it apart .

Biological Activity

Pamoic acid disodium salt (CAS 6640-22-8) is a compound that has garnered attention for its biological activity, particularly as a potent agonist of the G protein-coupled receptor GPR35. This article delves into its mechanisms, effects, and potential therapeutic applications, supported by research findings and case studies.

  • Chemical Name : 4,4'-Methylenebis(3-hydroxy-2-naphthalenecarboxylic acid) disodium salt
  • Molecular Formula : C23H14Na2O6
  • Molecular Weight : 432.333 g/mol
  • EC50 Values :
    • GPR35: 79 nM
    • ERK1/2: 22 nM (activation)
    • β-arrestin2 recruitment: 65 nM

This compound acts primarily through the activation of GPR35, a receptor implicated in various physiological processes. The activation leads to:

  • Internalization of GPR35 : Induces the movement of GPR35 from the plasma membrane into the cell, a crucial step for receptor signaling.
  • Activation of ERK1/2 Pathway : This pathway is vital for mediating cellular responses to growth factors and hormones.
  • Recruitment of β-arrestin2 : This protein plays a significant role in receptor desensitization and internalization.

The compound has shown notable antinociceptive effects in animal models, particularly in visceral pain scenarios. In studies, pamoic acid exhibited dose-dependent pain relief, with an effective dose (ED50) of approximately 40.5 mg/kg in male Swiss-Webster mice .

Antinociceptive Effects

Research indicates that this compound can significantly reduce pain perception. In a study involving visceral pain models:

  • Dosage : Administered at doses ranging from 25 to 100 mg/kg.
  • Results : At higher doses (100 mg/kg), complete antinociception was achieved, demonstrating its potential as a pain management agent .

Immune Modulation

GPR35 is expressed in various immune cells, including monocytes and dendritic cells. Activation of this receptor by pamoic acid may offer therapeutic avenues for inflammatory conditions and cancer therapy:

  • Inflammation : Targeting GPR35 could modulate immune responses, providing a potential strategy for treating inflammatory diseases.
  • Cancer : The ability to influence immune cell activity suggests that pamoic acid might play a role in cancer immunotherapy .

Case Studies and Research Findings

Several studies have explored the pharmacological profile of this compound:

  • Study on Pain Relief :
    • Conducted by Zhao et al. (2010), this study demonstrated that pamoic acid effectively activates GPR35 and induces significant analgesia in visceral pain models .
  • Pharmacokinetics and Toxicology :
    • Research indicated that pamoic acid is not metabolized significantly; it is rapidly excreted unchanged in feces, suggesting low systemic toxicity .
  • GPR35 Activation :
    • A study published in Molecular Pharmacology highlighted that pamoic acid's activation of GPR35 leads to increased phosphorylation of ERK1/2 and β-arrestin recruitment, confirming its role as an effective agonist .

Summary Table of Biological Activities

Biological ActivityObservations
GPR35 AgonismEC50 = 79 nM
ERK1/2 ActivationEC50 = 22 nM
β-arrestin2 RecruitmentEC50 = 65 nM
Antinociceptive EffectED50 = 40.5 mg/kg in visceral pain models
Immune ModulationPotential therapeutic implications in inflammation and cancer

Properties

CAS No.

6640-22-8

Molecular Formula

C23H16NaO6

Molecular Weight

411.4 g/mol

IUPAC Name

disodium;3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate

InChI

InChI=1S/C23H16O6.Na/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;/h1-10,24-25H,11H2,(H,26,27)(H,28,29);

InChI Key

MQIPLTYHZCWJRA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O.[Na+]

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)[O-])O)O)C(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O.[Na]

Related CAS

7681-47-2

Synonyms

4,4'-Methylenebis(3-hydroxy-2-naphthalenecarboxylic acid) disodium salt

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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